molecular formula C24H23N5O3S B15100209 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)ph enyl]acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)ph enyl]acetamide

Cat. No.: B15100209
M. Wt: 461.5 g/mol
InChI Key: IPRAFHAAZDKEOZ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 3-methoxyphenyl substituent at the 5-position of the triazole ring and a phenylmethoxy group on the N-linked phenylacetamide moiety. The triazole-thioether linkage and methoxy groups are critical for its physicochemical properties, including solubility and electronic effects, which influence its biological interactions.

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O3S/c1-31-21-9-5-8-18(14-21)23-27-28-24(29(23)25)33-16-22(30)26-19-10-12-20(13-11-19)32-15-17-6-3-2-4-7-17/h2-14H,15-16,25H2,1H3,(H,26,30)

InChI Key

IPRAFHAAZDKEOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic substitution reactions. The final step involves the coupling of the triazole derivative with the phenylmethoxy group using suitable reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methoxyphenyl group, often using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium azide, halogenated compounds, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and methoxyphenyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Compounds:

  • 2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (): Substituents: 2-Methoxyphenyl (triazole), 2-methoxy-5-methylphenyl (acetamide). The methyl group on the acetamide phenyl ring enhances lipophilicity (average mass: 452.54 g/mol).
  • 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide (): Substituents: 3,4,5-Trimethoxyphenyl (triazole), phenoxyphenyl (acetamide). Impact: The electron-donating trimethoxy group enhances aromatic π-π stacking but may reduce metabolic stability due to increased oxidation sites.
  • 2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (): Substituents: 4-Chlorophenyl (triazole), phenoxyphenyl (acetamide).

Acetamide Modifications

Key Compounds:

  • N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)-acetamide ():

    • Substituents : Ethoxy and fluorophenyl (triazole), sulfonylacetamide.
    • Impact : The sulfonyl group introduces strong hydrogen-bonding capacity, enhancing target affinity but reducing cell permeability.
  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-(1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide (): Substituents: Purine-dione core, 3-methoxyphenyltriazole. Impact: The purine moiety adds nucleobase-like interactions, relevant for adenosine receptor targeting.

Anti-Exudative Activity ():

  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 56–78% inhibition of inflammation at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s phenylmethoxy group may enhance membrane penetration over furan-based analogs.

TRPA1 Inhibition ():

  • HC-030031 (IC₅₀: 4–10 μM) shares a similar acetamide backbone. The target compound’s 3-methoxyphenyl group may improve selectivity over methyl or butyl substituents.

Antiproliferative Activity ():

  • Fluorophenyl and bromophenyl triazole derivatives (e.g., 9c , 9f in ) demonstrated IC₅₀ values <10 μM against cancer cell lines. The target compound’s methoxy group may reduce cytotoxicity compared to halogenated analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (Source) Triazole Substituent Acetamide Substituent Avg. Mass (g/mol) Notable Activity
Target Compound () 3-Methoxyphenyl 4-(Phenylmethoxy)phenyl ~480 (estimated) N/A (inferred anti-inflammatory)
2-Methoxyphenyl 2-Methoxy-5-methylphenyl 452.54 Not reported
3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl 511.58 Not reported
4-Chlorophenyl 4-Phenoxyphenyl 466.93 Kinase inhibition (inferred)
(9f) 4-Fluorophenyl 4-Bromophenyl 485.32 Antiproliferative (IC₅₀ <10 μM)

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